molecular formula C60H98O28 B14782398 CongmunosideX

CongmunosideX

Cat. No.: B14782398
M. Wt: 1267.4 g/mol
InChI Key: WMSZDXQCLFUBAQ-DAGSMKKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Araloside X involves the extraction of triterpenoid saponins from the roots of Aralia elata. The process typically includes partition chromatography in isobutyl alcohol-ethanol-ammonia systems with discrete gradient elution . The isolated compounds are then purified using cation-exchange resins to obtain Araloside X in its pure form.

Industrial Production Methods

Industrial production of Araloside X involves large-scale extraction and purification processes. The roots of Aralia elata are harvested and subjected to solvent extraction, followed by chromatographic separation to isolate the desired saponins. Advanced techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Araloside X undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving Araloside X include sulfuric acid for hydrolysis and various glycosyl donors for glycosylation reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the compound .

Major Products Formed

The major products formed from the reactions of Araloside X include various glycosides and aglycones. These products are often more potent in their pharmacological effects compared to the parent compound .

Comparison with Similar Compounds

Araloside X is part of a family of triterpenoid saponins, which includes compounds such as Araloside A, Chikusetsusaponin IV, and Hederagenin . Compared to these similar compounds, Araloside X is unique in its specific glycosylation pattern and its potent pharmacological effects. While Araloside A and Chikusetsusaponin IV also exhibit anti-inflammatory and anti-carcinogenic properties, Araloside X has shown superior efficacy in certain biological assays .

Similar Compounds

  • Araloside A
  • Chikusetsusaponin IV
  • Hederagenin
  • Oleanolic Acid

Araloside X stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C60H98O28

Molecular Weight

1267.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C60H98O28/c1-55(2)14-16-60(54(78)88-51-44(76)41(73)36(68)28(21-63)81-51)17-15-58(6)24(25(60)18-55)8-9-32-57(5)12-11-33(56(3,4)31(57)10-13-59(32,58)7)84-53-48(87-50-43(75)40(72)35(67)27(20-62)80-50)47(38(70)30(23-65)83-53)86-52-45(77)46(37(69)29(22-64)82-52)85-49-42(74)39(71)34(66)26(19-61)79-49/h8,25-53,61-77H,9-23H2,1-7H3/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,57-,58+,59+,60-/m0/s1

InChI Key

WMSZDXQCLFUBAQ-DAGSMKKPSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C2C1)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C

Origin of Product

United States

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